molecular formula C6H3ClN2S B1449899 4-Chloro[1,3]thiazolo[5,4-C]pyridine CAS No. 1159828-95-1

4-Chloro[1,3]thiazolo[5,4-C]pyridine

Cat. No. B1449899
CAS RN: 1159828-95-1
M. Wt: 170.62 g/mol
InChI Key: KYXFVXOEMXFSKJ-UHFFFAOYSA-N
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Description

4-Chloro[1,3]thiazolo[5,4-C]pyridine is a chemical compound with the molecular weight of 171.63 .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives has been reported in several studies . These compounds were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of 4-Chloro[1,3]thiazolo[5,4-C]pyridine has been analyzed using various techniques. The compound has been characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .

The storage temperature is between 28°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Chloro[1,3]thiazolo[5,4-C]pyridine serves as a key intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for the annulation of the thiazole ring to the pyridine nucleus, creating a bicyclic scaffold that is prevalent in many biologically active molecules .

Pharmacological Research

This compound is of significant interest in pharmacological research due to its structural similarity to biologically relevant purine bioisosteres. It has been reported to possess a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anti-inflammatory properties .

Antibacterial Agents

The structural framework of 4-Chloro[1,3]thiazolo[5,4-C]pyridine has been utilized in the design of novel antibacterial agents. Its derivatives have been used as potent and selective inhibitors of various bacterial targets, contributing to the fight against antibiotic resistance .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound have been explored for their herbicidal properties. The ability to inhibit plant-specific pathways makes these compounds valuable for the development of new herbicides that are more selective and environmentally friendly .

Analgesic and Anti-inflammatory Applications

Thiazolopyridine derivatives, including those derived from 4-Chloro[1,3]thiazolo[5,4-C]pyridine, have been studied for their analgesic and anti-inflammatory activities. These properties are particularly useful in the development of new treatments for chronic pain and inflammatory diseases .

properties

IUPAC Name

4-chloro-[1,3]thiazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXFVXOEMXFSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1N=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro[1,3]thiazolo[5,4-C]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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